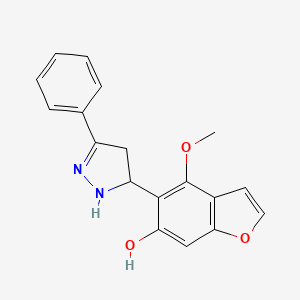
4-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is a complex organic compound that features a benzofuran core substituted with a methoxy group, a phenyl group, and a pyrazolyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol typically involves multi-step organic reactions
Cyclization: The initial step involves the formation of the benzofuran ring. This can be achieved by cyclizing a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Condensation: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and an appropriate ketone or aldehyde.
Substitution: The phenyl group is typically introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazolyl or phenyl groups.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving oxidative stress and inflammation.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating oxidative stress pathways or by inhibiting specific enzymes involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents also show comparable antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol apart is its specific combination of functional groups, which may confer unique biological activities and make it a valuable scaffold for drug development.
Eigenschaften
CAS-Nummer |
61340-41-8 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-18-12-7-8-23-16(12)10-15(21)17(18)14-9-13(19-20-14)11-5-3-2-4-6-11/h2-8,10,14,20-21H,9H2,1H3 |
InChI-Schlüssel |
YRQWBLMUNPOXRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC2=C1C=CO2)O)C3CC(=NN3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


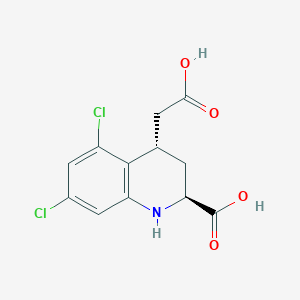
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
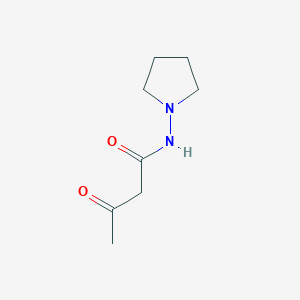

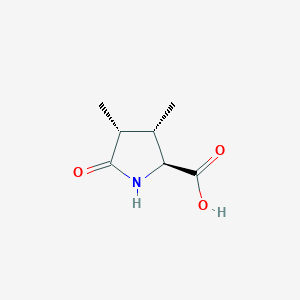
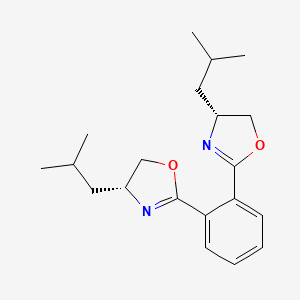
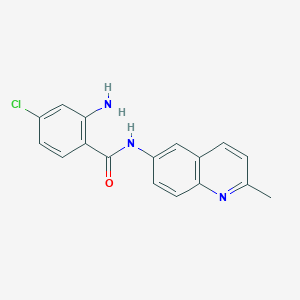
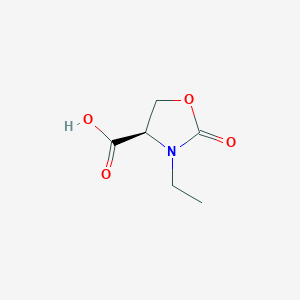
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
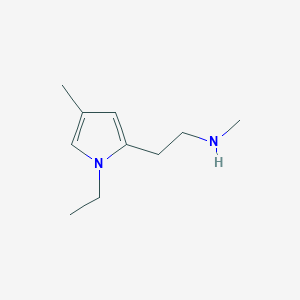
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)

